molecular formula C24H24N2O3 B11168432 N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11168432
M. Wt: 388.5 g/mol
InChI Key: DYKIRHCNGSJDLF-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide typically involves multiple steps:

    Formation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Preparation of 4-(Benzyloxy)phenylamine: The 4-(benzyloxy)phenol is then subjected to nitration followed by reduction to yield 4-(benzyloxy)phenylamine.

    Formation of 4-(2-Methylpropanamido)benzoic Acid: This involves the reaction of 4-aminobenzoic acid with isobutyryl chloride in the presence of a base.

    Coupling Reaction: Finally, the 4-(benzyloxy)phenylamine is coupled with 4-(2-methylpropanamido)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzyloxy)phenyl]-2-bromobenzamide
  • N-[4-(Benzyloxy)phenyl]acetamide
  • N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide

Uniqueness

N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is unique due to its specific structural features, such as the presence of both benzyloxy and 2-methylpropanamido groups

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-10-8-19(9-11-20)24(28)26-21-12-14-22(15-13-21)29-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

DYKIRHCNGSJDLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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